molecular formula C9H7BClNO2 B2808641 2-Chloroquinoline-8-boronic acid CAS No. 2377611-57-7

2-Chloroquinoline-8-boronic acid

Cat. No. B2808641
CAS RN: 2377611-57-7
M. Wt: 207.42
InChI Key: IDAQLQMJZCELGQ-UHFFFAOYSA-N
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Description

2-Chloroquinoline-8-boronic acid is a chemical compound with the linear formula C9H7BClNO2 . It has a molecular weight of 207.42 .


Molecular Structure Analysis

The InChI code for 2-Chloroquinoline-8-boronic acid is 1S/C9H7BClNO2/c11-8-5-4-6-2-1-3-7(10(13)14)9(6)12-8/h1-5,13-14H . This code provides a standard way to encode the molecule’s structure and can be used to generate a visual representation of the molecule.


Chemical Reactions Analysis

Boronic acid-mediated cis-diol conjugation is one of the best-studied reactions . Boronic acids, including 2-Chloroquinoline-8-boronic acid, have been used in various chemical reactions, including Suzuki-Miyaura couplings, Petasis reactions, C-N and C-O couplings, and more .


Physical And Chemical Properties Analysis

2-Chloroquinoline-8-boronic acid has a molecular weight of 207.42 . More detailed physical and chemical properties were not found in the search results.

Scientific Research Applications

Suzuki–Miyaura Coupling

The Suzuki–Miyaura (SM) cross-coupling reaction is a powerful method for forming carbon–carbon bonds. It involves the coupling of aryl or vinyl boronic acids with aryl or vinyl halides using a palladium catalyst2-Chloroquinoline-8-boronic acid serves as an excellent boron reagent in SM coupling reactions . Its mild reaction conditions and functional group tolerance make it valuable for synthesizing complex organic molecules.

Reversible Covalent Inhibitors

Boronic acids act as mild electrophiles and have gained attention as reversible covalent inhibitors. Researchers explore their potential in drug discovery and design. Notably, approved drugs like vaborbactam and bortezomib contain boronic acid moieties .

Derivatives for Kinase Inhibition

2-Chloroquinoline-8-boronic acid: derivatives have been investigated as inhibitors of tyrosine and phosphoinositide kinases. These compounds play a crucial role in cancer research and drug development .

Synthetic Intermediates

Boronic acids, including 2-Chloroquinoline-8-boronic acid , serve as versatile intermediates in organic synthesis. Their accessibility and ease of handling make them valuable for constructing complex molecules .

Safety and Hazards

While specific safety and hazard information for 2-Chloroquinoline-8-boronic acid was not found in the search results, it is generally recommended to avoid contact with skin and eyes, avoid formation of dust and aerosols, and use non-sparking tools when handling boronic acids .

Future Directions

Boronic acids, including 2-Chloroquinoline-8-boronic acid, are finding increasing applications in chemical biology, supramolecular chemistry, and biomedical applications . Future research is likely to explore novel chemistries using boron to fuel emergent sciences .

properties

IUPAC Name

(2-chloroquinolin-8-yl)boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BClNO2/c11-8-5-4-6-2-1-3-7(10(13)14)9(6)12-8/h1-5,13-14H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDAQLQMJZCELGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C2C(=CC=C1)C=CC(=N2)Cl)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.42 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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